molecular formula C5H8O2 B15194038 2(3H)-Furanone, dihydro-3-methyl-, (R)- CAS No. 55254-35-8

2(3H)-Furanone, dihydro-3-methyl-, (R)-

Cat. No.: B15194038
CAS No.: 55254-35-8
M. Wt: 100.12 g/mol
InChI Key: QGLBZNZGBLRJGS-SCSAIBSYSA-N
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Description

2(3H)-Furanone, dihydro-3-methyl-, ®-, also known as ®-3-methyltetrahydrofuran-2-one, is a chiral lactone with a molecular formula of C5H8O2. This compound is notable for its pleasant aroma and is often found in various natural products. It is used in the flavor and fragrance industry due to its sweet, fruity scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-3-methyl-, ®- can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2(5H)-furanone using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity.

Another synthetic route involves the use of microbial fermentation. Certain microorganisms can selectively reduce 3-methyl-2(5H)-furanone to produce the ®-enantiomer. This biocatalytic process is environmentally friendly and can be performed under mild conditions.

Industrial Production Methods

In industrial settings, the production of 2(3H)-Furanone, dihydro-3-methyl-, ®- often involves the use of large-scale fermentation processes. These processes utilize genetically engineered microorganisms that have been optimized for high yield and selectivity. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-3-methyl-, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-methyl-2(5H)-furanone.

    Reduction: It can be reduced to form 3-methyltetrahydrofuran.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the compound.

    Substitution: Nucleophiles such as amines and alcohols can react with the lactone ring under basic conditions to form substituted products.

Major Products Formed

    Oxidation: 3-methyl-2(5H)-furanone

    Reduction: 3-methyltetrahydrofuran

    Substitution: Various substituted lactones depending on the nucleophile used

Scientific Research Applications

2(3H)-Furanone, dihydro-3-methyl-, ®- has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its role in microbial metabolism and its potential as a bioactive molecule.

    Medicine: Research is ongoing into its potential therapeutic effects, including its use as a precursor for drug synthesis.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-3-methyl-, ®- involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, influencing microbial behavior and metabolism. The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

2(3H)-Furanone, dihydro-3-methyl-, ®- can be compared with other similar compounds such as:

    2(3H)-Furanone, dihydro-3-methyl-, (S)-: The (S)-enantiomer has different olfactory properties and biological activities compared to the ®-enantiomer.

    3-methyl-2(5H)-furanone: This compound is an oxidized form of 2(3H)-Furanone, dihydro-3-methyl-, ®- and has distinct chemical properties.

    3-methyltetrahydrofuran: The fully reduced form of the compound, which has different reactivity and applications.

The uniqueness of 2(3H)-Furanone, dihydro-3-methyl-, ®- lies in its chiral nature and its specific interactions in biological systems, making it a valuable compound for various applications.

Properties

CAS No.

55254-35-8

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(3R)-3-methyloxolan-2-one

InChI

InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3/t4-/m1/s1

InChI Key

QGLBZNZGBLRJGS-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1CCOC1=O

Canonical SMILES

CC1CCOC1=O

Origin of Product

United States

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